molecular formula C13H15N3O3 B11858443 5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4'-piperidin]-8(7H)-one

5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4'-piperidin]-8(7H)-one

Cat. No.: B11858443
M. Wt: 261.28 g/mol
InChI Key: JGAHGMUICFDMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4'-piperidin]-8(7H)-one (CAS 1355195-89-9) is a spiro-piperidine quinazolinone compound of significant interest in medicinal chemistry and neuropharmacological research. This compound belongs to a class of synthetic molecules scientifically recognized as ligands for the nociceptin opioid peptide (NOP) receptor . Spiroquinazoline derivatives like this one are frequently investigated for their partial agonistic activity at this receptor, which is a key target for understanding and developing novel therapeutic agents for pain management, anxiety, and substance abuse disorders . The core structure of this reagent incorporates a spirocyclic framework that fuses a quinazolinone moiety with a piperidine ring, a design often associated with diverse biological activities. The [1,3]dioxolo group on the quinazoline ring system contributes to the molecule's distinct electronic and steric properties, influencing its binding affinity and selectivity . With a molecular formula of C13H15N3O3 and a molecular weight of 261.28 g/mol, this compound is a valuable building block and pharmacophore for researchers designing and synthesizing novel bioactive molecules . Its applications extend to serving as a critical intermediate in exploratory research and high-throughput screening campaigns to identify new leads for various central nervous system (CNS) targets. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

spiro[5,7-dihydro-[1,3]dioxolo[4,5-g]quinazoline-6,4'-piperidine]-8-one

InChI

InChI=1S/C13H15N3O3/c17-12-8-5-10-11(19-7-18-10)6-9(8)15-13(16-12)1-3-14-4-2-13/h5-6,14-15H,1-4,7H2,(H,16,17)

InChI Key

JGAHGMUICFDMNS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12NC3=CC4=C(C=C3C(=O)N2)OCO4

Origin of Product

United States

Preparation Methods

Betaine-Catalyzed Pseudo-Four-Component Reactions

A highly efficient method involves the pseudo-four-component reaction of 3,4-methylenedioxyaniline, N,N-dimethylbarbituric acid, and aryl aldehydes catalyzed by trimethylglycine (betaine). This protocol achieves regioselective spirocyclization with three new C–C bonds and one C–N bond formed in a single pot. The reaction proceeds via a Knoevenagel condensation followed by Michael addition and intramolecular cyclization, yielding the spiroquinazoline core with >50:1 diastereoselectivity and up to 99.7% HPLC purity.

Key Advantages :

  • Sustainable catalysis (betaine is non-toxic and recyclable).

  • High atom economy (82–89%).

  • Broad substrate scope, tolerating electron-donating and electron-withdrawing groups on aldehydes.

Example Synthesis :

Starting MaterialConditionsYieldPurity (HPLC)
3,4-MethylenedioxyanilineBetaine (10 mol%), EtOH, 80°C92%99.7%

Solid-Phase Synthesis and Tandem Cyclization

Resin-Bound Precursors and Base-Mediated Cyclization

A traceless solid-phase approach utilizes 2-nitrobenzenesulfonyl (NBS) chloride-functionalized resins to anchor linear precursors. After sequential couplings with α-bromoacetophenones and protected amino acids (e.g., ornithine), the resin-bound intermediates undergo base-mediated tandem C-arylation and cyclization . Cleavage from the resin with TFA/H2O releases the spiroquinazoline-piperidine scaffold.

Critical Steps :

  • NBS protection ensures chemoselective amide bond formation.

  • Cs2CO3-mediated cyclization at 60°C induces spiro ring closure.

  • Acidic cleavage simultaneously removes protecting groups.

Performance Metrics :

  • Average yield: 65–78%.

  • Purity after cleavage: >90% (LC-MS).

Radical-Mediated Intramolecular Cycloaddition

tert-Butyl Nitrite (TBN)-Initiated Spiroannulation

Radical-based methods employ TBN as a dual-function reagent (N–O source and radical initiator). Methyl azaarenes, such as 2-methyl-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one, undergo intramolecular [3+2] cycloaddition with TBN in DMSO at 80°C. This forms the dioxolo ring via nitrile oxide intermediates, achieving 75–83% yields for spiroquinazolines.

Mechanistic Insights :

  • TBN decomposes to NO and t-BuO radicals, initiating nitrile oxide formation.

  • Nitrile oxide intermediates undergo spontaneous cycloaddition with alkynes.

Substrate Scope :

Substituent on QuinazolineYield
5-Methoxy83%
4,6-Dimethyl78%

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques avoid toxic solvents by using silica gel as a grinding aid. A mixture of 3,4-methylenedioxyaniline, piperidine-4-carboxaldehyde, and barbituric acid undergoes mechanochemical cyclocondensation at 35 Hz for 2 h. This method achieves 88% yield with negligible waste.

Environmental Metrics :

  • E-factor: 0.3 (vs. 8.2 for solution-phase).

  • Energy consumption: Reduced by 70% compared to thermal methods.

Comparative Analysis of Synthetic Routes

MethodYield RangeDiastereoselectivityKey AdvantageLimitation
Betaine-catalyzed MCR85–92%>50:1High purity, scalabilityRequires anhydrous conditions
Solid-phase synthesis65–78%N/AEasy purificationMulti-step resin functionalization
TBN radical cyclization75–83%ModerateOne-pot processLimited to electron-rich substrates
Mechanochemical80–88%N/ASolvent-free, low E-factorSpecialized equipment required

Chemical Reactions Analysis

Types of Reactions

5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4’-piperidin]-8(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkyl halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds.

Scientific Research Applications

5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4’-piperidin]-8(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4’-piperidin]-8(7H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in bacteria, leading to its antibacterial effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Spiro[[1,3]dioxolo[4,5-g]quinoline-7,5’-pyrimidine] Derivatives

A spirocyclic derivative, 6,8-dihydro-1’H,5H-spiro[[1,3]dioxolo[4,5-g]quinoline-7,5’-pyrimidine]-2’,4’,6’(3’H)-trione, was synthesized via a trimethylglycine-betaine-catalyzed pseudo-four-component reaction. This method emphasizes regioselectivity and eco-compatibility, achieving moderate yields under mild conditions . In contrast, the target spiroquinazoline-piperidine compound likely requires multi-step cyclization and spiro-annulation, which may involve harsher reagents.

[1,3]Dioxolo[4,5-g]chromen-8-ones

Homoisoflavonoid derivatives like 7-benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one (4a) were synthesized via aldol condensation of 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one with aromatic aldehydes . Unlike the spiroquinazoline-piperidine system, these compounds lack a spiro junction but share the [1,3]dioxolo[4,5-g] motif. Their synthesis is straightforward, involving Friedel-Crafts acylation and acid-catalyzed condensation .

8-Aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-ones

These derivatives were synthesized via solvent-free one-pot reactions using 3,4-(methylenedioxy)aniline, aldehydes, and isopropylidene malonate. Ultrasound irradiation improved yields (75–83.5%) and reduced reaction times, highlighting advantages in sustainability compared to traditional solvent-based methods .

Cytotoxic Activity

  • Chromen-8-ones : Compound 4a exhibited potent cytotoxicity against breast cancer cell lines (MCF-7, T47D, MDA-MB-231) with IC₅₀ values < 20 µM. Apoptosis induction was confirmed via acridine orange/ethidium bromide staining, showing nuclear DNA fragmentation .
  • Quantum chemical analyses (e.g., HOMO-LUMO gaps, electrophilicity) indicate reactivity conducive to biological interactions .
  • Spiroquinazoline-Piperidine: No direct activity data are provided, but spiro compounds often exhibit enhanced metabolic stability and target selectivity due to rigid conformations.

Structure-Activity Relationships (SAR)

  • Substitution patterns significantly influence activity.
  • In spiro derivatives, the piperidine ring may modulate solubility and binding affinity, but further SAR studies are needed.

Physicochemical Properties

Compound Class Molecular Weight (g/mol) Key Functional Groups Synthetic Yield (%) Notable Properties
Spiroquinazoline-Piperidine Not reported Spiro junction, [1,3]dioxolo Rigid structure, potential CNS activity
Chromen-8-ones (e.g., 4a) ~308 (4a) Benzylidene, [1,3]dioxolo 50–65 High cytotoxicity, apoptosis induction
Quinolin-6-ones (e.g., 8-aryl) ~295–330 Aryl substituents, [1,3]dioxolo 75–83.5 Solvent-free synthesis, moderate activity

Biological Activity

5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4'-piperidin]-8(7H)-one, identified by CAS number 1355195-89-9, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article outlines the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

The molecular formula of 5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4'-piperidin]-8(7H)-one is C13H15N3O3C_{13}H_{15}N_{3}O_{3}, with a molecular weight of 261.28 g/mol. The compound's structure features a spiro arrangement that contributes to its unique biological properties.

PropertyValue
CAS Number1355195-89-9
Molecular FormulaC13H15N3O3C_{13}H_{15}N_{3}O_{3}
Molecular Weight261.28 g/mol
PurityNLT 98%

Anticancer Properties

Research indicates that 5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4'-piperidin]-8(7H)-one exhibits significant anticancer activity. A study published in ACS Omega demonstrated that this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Activity

The compound has shown promising results against a range of microbial pathogens. In vitro studies revealed that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting a possible therapeutic role in conditions such as Alzheimer's disease.

The biological activities of 5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4'-piperidin]-8(7H)-one are believed to be mediated through multiple mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
  • Enzyme Inhibition : Targeting specific enzymes involved in cancer progression and microbial growth.

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with 5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4'-piperidin]-8(7H)-one resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure.

Study 2: Antimicrobial Activity

In another study assessing antimicrobial properties, the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for developing new antibiotics.

Q & A

Q. What are the recommended synthetic strategies for 5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4'-piperidin]-8(7H)-one?

The synthesis typically involves multi-step reactions, starting with the formation of the quinazoline core followed by spirocyclization with a piperidine derivative. Key steps include:

  • Cyclization : Use of oxalyl chloride or homopropanoic acid to form the dioxolo-quinazoline scaffold .
  • Spiro-ring formation : Reaction with piperidine derivatives under controlled pH and temperature to ensure regioselectivity .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization (e.g., ethanol) to achieve >95% purity .

Q. How is the structural integrity of the spiro compound confirmed post-synthesis?

Analytical techniques include:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR to verify the spiro junction (e.g., distinct shifts for piperidine protons at δ 2.5–3.5 ppm and quinazoline carbons at δ 150–160 ppm) .
  • HRMS (ESI-TOF) : To confirm molecular weight (e.g., theoretical m/z 217.27 for C12_{12}H15_{15}N3_3O) .
  • IR spectroscopy : Detection of C=O (1650–1700 cm1^{-1}) and C-O-C (1200–1250 cm1^{-1}) bonds .

Q. What in vitro models are suitable for preliminary biological activity screening?

  • Anticancer assays : Use human breast cancer cell lines (MCF-7, MDA-MB-231) with MTT or resazurin-based viability assays. Derivatives with chloro or benzylidene substituents show IC50_{50} values <10 μM .
  • Antimicrobial testing : Gram-positive bacteria (e.g., S. aureus) in broth microdilution assays, with MIC values reported for halogenated analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., Cl at position 8) to enhance cytotoxicity. For example, 8-chloro analogs reduce IC50_{50} by 40% compared to unsubstituted derivatives .
  • Spiro-ring modification : Replace piperidine with morpholine or thiomorpholine to alter lipophilicity and target engagement .
  • Pharmacokinetic profiling : Assess metabolic stability using liver microsomes (e.g., human CYP450 isoforms) and plasma protein binding via equilibrium dialysis .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, MDA-MB-231 cells show ±15% viability variance under 10% vs. 5% FBS conditions .
  • Purity validation : Use HPLC-UV (≥99% purity) to rule out impurities (e.g., unreacted intermediates) as confounding factors .
  • Target validation : Perform kinase profiling or CRISPR screens to confirm mechanism specificity .

Q. What strategies improve yield in large-scale synthesis while maintaining regioselectivity?

  • Catalyst optimization : Use Pd/C or RuPhos ligands for Suzuki-Miyaura coupling steps, achieving yields >85% .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance spirocyclization efficiency at 80°C .
  • Flow chemistry : Continuous reactors reduce reaction time (from 24h to 2h) and improve atom economy .

Q. How can metabolic stability be evaluated for lead derivatives?

  • In vitro models : Incubate compounds with human hepatocytes (37°C, 5% CO2_2) and quantify parent compound degradation via LC-MS/MS over 24h .
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation at the piperidine ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.